molecular formula C20H17N7O B5115340 7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B5115340
M. Wt: 371.4 g/mol
InChI Key: HNINAVICQDIQON-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyrido-pyrimidinone family, characterized by a fused heterocyclic core with a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold. Key structural features include:

  • Substituents: A 5-ethyl-1,2,4-triazole moiety at position 7, a methyl group at position 2, and a phenyl ring at position 2.

Structural analogs in the literature often exhibit antimicrobial, antifungal, or enzyme-inhibitory properties, but activity is highly substituent-dependent .

Properties

IUPAC Name

11-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-methyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O/c1-3-16-22-20(24-23-16)26-10-9-15-14(19(26)28)11-21-18-17(12(2)25-27(15)18)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNINAVICQDIQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)N2C=CC3=C(C2=O)C=NC4=C(C(=NN34)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural Analogues and Their Substituents
Compound Name / ID Core Structure Position 2 Position 3 Position 7 Substituent Reference
Target Compound Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone Methyl Phenyl 5-Ethyl-4H-1,2,4-triazol-3-yl N/A
7-(2-Methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS 941253-68-5) Triazolo[1,5-a]pyrimidinone 4-Methoxyphenyl N/A 2-Methoxyethyl
2-Ethyl-3-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone Ethyl 4-Fluorophenyl 3,4,5-Trimethoxyphenyl
7-Amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile (10c) Pyrazolo[1,5-a]pyrimidine Ethyl 2-Chlorophenylazo Amino, Carbonitrile

Key Observations :

  • Position 3 : Phenyl rings are common, but halogenation (e.g., 4-fluorophenyl in ) or azo groups (e.g., 2-chlorophenylazo in ) may enhance bioactivity.

Key Observations :

  • The target compound’s synthesis likely involves regioselective triazole ring formation, a challenge noted in related systems .
  • Higher yields (>70%) are achievable in simplified pyrazolo[1,5-a]pyrimidine derivatives using ultrasound-assisted methods .
Table 3: Antimicrobial Activity of Selected Analogues
Compound Class Substituents Antimicrobial Activity (MIC, µg/mL) Notes Reference
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinones (4a-p) Varied aryl and alkyl groups No significant activity Tested against Gram+/− bacteria, fungi
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]hydrazones Aryl hydrazones 50 µg/mL: 60–80% inhibition (fungi) Comparable to hymexazol
Triazolylpyrazoles (13, 18) 1,2,4-Triazole and pyrazole hybrids Not reported Structural precursors for bioactive derivatives

Key Observations :

  • Halogenation (e.g., 4-fluorophenyl in ) or azo groups (e.g., in ) could enhance bioactivity but require further testing.

Q & A

Basic: What are the key synthetic methodologies for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step pathways, typically starting with condensation of pyrazole derivatives with substituted pyridines/pyrimidines. A critical step is the cyclization of intermediates under acidic conditions (e.g., HCl or H₂SO₄) to form the fused pyrazolo-pyrido-pyrimidine core . Optimization requires precise control of temperature (80–120°C) and pH (2–4) to enhance cyclization efficiency. Solvent choice (e.g., ethanol or DMF) and reaction time (6–24 hours) significantly impact yield and purity. Monitoring via TLC or HPLC is recommended to track intermediate formation .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and ring fusion patterns. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like triazole (C=N stretching at ~1550 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced: How should experimental designs address contradictions in reported biological activity data?

Discrepancies in biological activity (e.g., enzyme inhibition IC₅₀ values) may arise from variations in substituent positioning or purity. To resolve this:

  • Standardize assay protocols (e.g., consistent enzyme concentrations, incubation times).
  • Compare analogs with systematic substituent changes (e.g., ethyl vs. methyl groups on the triazole ring) .
  • Validate compound purity (>95%) via HPLC before testing .

Advanced: What strategies can elucidate the impact of substituents on physicochemical properties and bioactivity?

  • Computational modeling : Use DFT calculations to predict electronic effects of substituents (e.g., ethyl vs. methoxy groups) on lipophilicity (logP) and binding affinity .
  • Comparative synthesis : Synthesize derivatives with single substituent changes (e.g., 5-ethyl-triazole vs. 5-methyl-triazole) and assess solubility (via shake-flask method) and cytotoxicity (MTT assay) .

Advanced: How can researchers address inconsistent yields in multi-step syntheses?

Yield variability often stems from unstable intermediates or side reactions. Mitigation strategies include:

  • Protecting sensitive groups (e.g., triazole NH) during early steps .
  • Optimizing stoichiometry (e.g., 1.2:1 molar ratio of pyrazole to pyrimidine precursors) .
  • Employing scavenger resins to remove unreacted reagents .

Advanced: What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Enzyme inhibition : Use fluorometric assays (e.g., for kinase or protease targets) with ATP/NADH cofactors.
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays.
  • Receptor binding : Radioligand displacement assays (e.g., for GPCR targets) with competitive binding protocols .

Advanced: How can solubility challenges be addressed during formulation for in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Salt formation : React with HCl or sodium acetate to improve bioavailability.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .

Advanced: What approaches are effective for structure-activity relationship (SAR) studies?

  • Pharmacophore mapping : Identify critical functional groups (e.g., triazole NH for hydrogen bonding) via 3D-QSAR models.
  • Bioisosteric replacement : Substitute the ethyl group on the triazole with trifluoromethyl to assess metabolic stability .

Advanced: How should discrepancies in NMR data interpretation be resolved?

  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.
  • Deuterated solvents : Compare spectra in DMSO-d₆ vs. CDCl₃ to detect solvent-induced shifts.
  • Reference compounds : Compare with spectra of simpler analogs (e.g., pyrazolo-pyrimidines lacking the triazole group) .

Advanced: What stability studies are required for long-term storage?

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks.
  • Analytical monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the pyrimidinone ring).
  • Storage recommendations : Store at –20°C under argon to prevent oxidation .

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